(S)-(+)-NCGC00161870
Description
(S)-(+)-NCGC00161870 (referred to as NCGC00161870 hereafter) is a small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor (GPCR) critical for regulating thyroid function. Identified through high-throughput screening and subsequent optimization , NCGC00161870 binds allosterically to the transmembrane domain of TSHR, unlike the endogenous ligand TSH, which binds to the receptor’s ectodomain . This compound exists as a racemic mixture containing two enantiomers: E1 (less active) and E2 (highly active). The (S)-(+)-enantiomer (E2) demonstrates superior binding affinity and functional efficacy in vitro and in vivo .
Properties
Molecular Formula |
C31H29N3O5 |
|---|---|
Molecular Weight |
523.589 |
IUPAC Name |
(S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide |
InChI |
InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35)/t30-/m0/s1 |
InChI Key |
JRVXFGNCHKHBPA-PMERELPUSA-N |
SMILES |
CC(NC1=CC=C(OCC2=CC([C@H](N3CC4=CC=CC=C4)NC5=C(C(O)=CC=C5)C3=O)=CC=C2OC)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-(+)-NCGC00161870 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Binds hydrophobically to TSHR’s transmembrane helices (e.g., residues M572, V586, I640, A644, I648, L662), stabilizing an active receptor conformation .
- Efficacy : In primary human thyrocytes, E2 stimulates 137-fold and 121-fold increases in thyroid peroxidase (TPO) and sodium iodide transporter (NIS) mRNA levels, respectively, compared to basal levels. In mice, E2 increases radioiodine uptake by 2.8-fold and serum thyroxine (T4) levels comparably to recombinant human TSH (rhTSH) .
- Pharmacokinetics: Orally bioavailable, enabling non-invasive administration .
Comparison with Similar Compounds
NCGC00161870 is benchmarked against structurally and functionally related TSHR agonists and antagonists (Table 1).
Table 1. Comparative Analysis of NCGC00161870 and Analogous Compounds
Structural and Functional Insights
NCGC00161870 vs. MS437/MS438 :
- Binding Affinity : NCGC00161870’s E2 enantiomer has a lower binding energy (−9.2 kcal/mol) compared to MS437 (−8.5 kcal/mol) and MS438 (−8.7 kcal/mol), correlating with higher potency .
- Pathway Activation : Both NCGC00161870 and MS437/438 activate Gαs, Gαq, and Gα12 signaling, but NCGC00161870 induces 55–137-fold higher TPO/NIS mRNA upregulation in thyrocytes than MS437/438 .
- Administration : NCGC00161870’s oral bioavailability offers a clinical advantage over intraperitoneally administered MS437/438 .
NCGC00161870 vs. NCGC00242595 :
- NCGC00242595, a structural analog of NCGC00161870, acts as a neutral antagonist by blocking basal TSHR activity without inverse agonism. This property makes it a unique tool for studying constitutive receptor activation in autoimmune thyroid diseases .
Preclinical and Clinical Relevance
- NCGC00161870 : Advanced to preclinical studies for thyroid cancer due to its oral efficacy and rhTSH-like activity in elevating T4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
